molecular formula C10H12O2S B1452076 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde CAS No. 915922-93-9

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

Cat. No.: B1452076
CAS No.: 915922-93-9
M. Wt: 196.27 g/mol
InChI Key: APFLKYMBWVBWSD-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound features a thiophene ring substituted with a tetrahydro-2H-pyran-2-yl group and an aldehyde functional group at the 2-position. It is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

5-(oxan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLKYMBWVBWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672408
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-93-9
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
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5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 3
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
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5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 5
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5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 6
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

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